

YL-365: A Comparative Analysis of Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **YL-365**, a potent and selective GPR34 antagonist, against other potential biological targets. The data presented herein is supported by experimental evidence to inform researchers on the selectivity of this compound.

Abstract

YL-365 has been identified as a highly potent and selective antagonist for the G protein-coupled receptor 34 (GPR34), with an IC50 value of 17 nM. Extensive cross-reactivity studies have demonstrated its high specificity for GPR34, with negligible activity against a broad range of other GPCRs and protein kinases. This high selectivity minimizes the potential for off-target effects, making **YL-365** a valuable tool for studying GPR34-mediated signaling and a promising candidate for therapeutic development, particularly in the context of neuropathic pain.[1]

Cross-Reactivity Data

To assess the selectivity of **YL-365**, comprehensive screening was performed against a panel of other G protein-coupled receptors and a large panel of human protein kinases. The results, as published by Xia et al. (2023), indicate a very low potential for off-target activity.[1]

GPR34 Antagonist Activity



Compound	Target	IC50 (nM)
YL-365	GPR34	17

GPCR Cross-Reactivity Panel

A broad panel of GPCRs was tested to determine the selectivity of **YL-365**. The compound did not exhibit any significant agonist or antagonist activity against the tested receptors.

Compound	Target Panel	Activity Observed	Reference
YL-365	Selected GPCR Panel	No significant activity	[1]

Kinase Selectivity Profile

YL-365 was profiled against a panel of 378 human protein kinases to assess its potential for off-target kinase inhibition. The compound demonstrated no significant inhibitory effect on this extensive panel.[1]

Compound	Target Panel	Activity Observed	Reference
YL-365	378 Human Protein Kinases	No significant inhibitory effect	[1]

Experimental Protocols

The following sections describe the general methodologies employed in the cross-reactivity studies of **YL-365**.

GPCR Selectivity Assay (General Protocol)

GPCR cross-reactivity is typically assessed using cell-based functional assays that measure receptor activation or inhibition. A common method involves the use of cell lines engineered to express the target GPCR and a reporter system, such as a calcium flux assay or a cAMP assay.

Cell Culture: Cells expressing the GPCR of interest are cultured to an appropriate density.



- Compound Incubation: The cells are incubated with varying concentrations of the test compound (e.g., YL-365).
- Agonist Stimulation: For antagonist testing, a known agonist for the target GPCR is added to stimulate a response.
- Signal Detection: The cellular response (e.g., changes in intracellular calcium or cAMP levels) is measured using a plate reader.
- Data Analysis: The data is analyzed to determine the IC50 (for antagonists) or EC50 (for agonists) values. A lack of response indicates no significant activity at the tested concentrations.

Kinase Selectivity Profiling (General Protocol)

Kinase selectivity is commonly evaluated using in vitro enzymatic assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

- Assay Preparation: A reaction mixture containing the kinase, a specific substrate (peptide or protein), and ATP is prepared in a multi-well plate.
- Compound Addition: The test compound (e.g., YL-365) is added to the wells at various concentrations.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
- Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

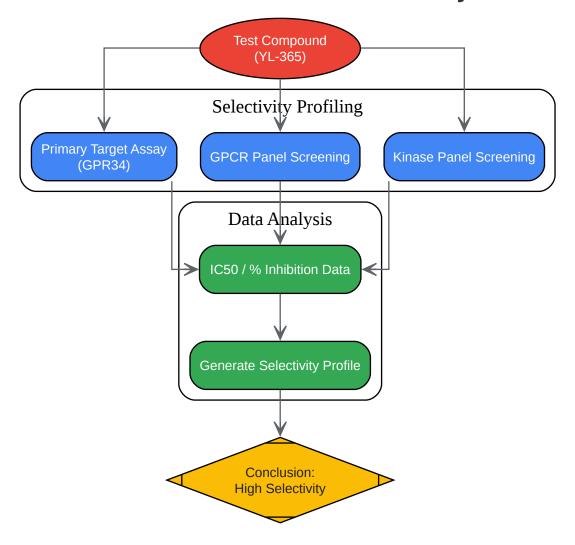
Visualizations GPR34 Signaling Pathway and YL-365 Inhibition





Caption: GPR34 signaling and the inhibitory action of YL-365.

Experimental Workflow for Cross-Reactivity Screening



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Caption: Workflow for assessing the cross-reactivity of YL-365.

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References



- 1. Cryo-EM structures of human GPR34 enable the identification of selective antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
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